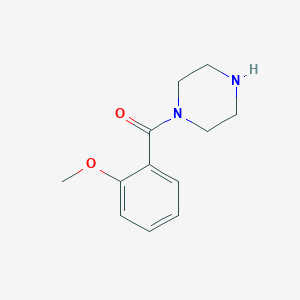

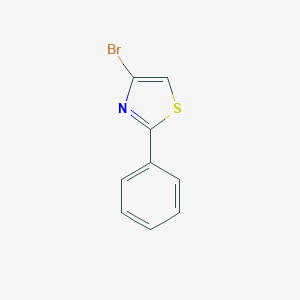

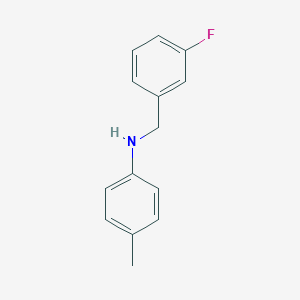

![molecular formula C22H28O2Si B174111 Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 130745-59-4](/img/structure/B174111.png)

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexanone derivatives involves several steps, including solution polycondensation and reactions like the Friedel-Crafts and Baeyer-Villiger reactions. For instance, thermotropic liquid crystalline poly(arylidene-ether)s containing 4-tertiary-butyl-cyclohexanone moiety were synthesized using solution polycondensation of specific diphenoxyalkanes with the cyclohexanone monomer . Similarly, 4-(4-Chlorophenyl)cyclohexanol, a related compound, was synthesized from chlorobenzene, cyclohexene, and acetyl chloride, followed by oxidation to yield 4-(4-chlorophenyl)cyclohexanone .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular and crystal structures of cyclohexanone derivatives. For example, the crystal structure of a 4-hydroxy derivative of a cyclohexanone compound revealed an asymmetric chair conformation of the cyclohexanone ring . Another study reported the orthorhombic crystal class of a cyclohexyl acetate derivative, with the cyclohexane ring also in a chair conformation .

Chemical Reactions Analysis

The reactivity of cyclohexanone derivatives can be inferred from the synthesis methods and subsequent reactions they undergo. The Baeyer-Villiger reaction is a notable transformation that converts ketones into esters or lactones, as seen in the synthesis of 4-(4-chlorophenyl)cyclohexanone . Photochemical reactions, such as [2+2] cycloaddition, are also relevant, as demonstrated by the synthesis and photochemistry of 4,4-diphenyl-2-cyclohepten-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are closely related to their molecular structure. The thermotropic liquid crystalline properties of polymers containing cyclohexanone moieties were studied using differential scanning calorimetry (DSC) and optical polarising microscopy, revealing that these polymers form nematic mesophases over wide temperature ranges . The thermal stability of these polymers was assessed by thermogravimetric analysis, and their morphological properties were examined by scanning electron microscopy .

Aplicaciones Científicas De Investigación

Catalytic Oxidation Processes

Cyclohexanone is a critical intermediate in the production of nylon via the oxidation of cyclohexane, generating key compounds like cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil. The process involves various catalysts under different reaction conditions to achieve high selectivity and conversion rates. Studies have shown that metal and metal oxide loaded silica catalysts exhibit superior performance, highlighting the significance of catalyst choice in optimizing the oxidation process for industrial applications. Gold nanoparticles supported on silica, in particular, have demonstrated high selectivity and conversion rates, marking a pivotal advancement in the catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol (Abutaleb & Ali, 2021).

Dehydrogenation to Phenols

The dehydrogenation of cyclohexanones to phenols represents a promising method for synthesizing valuable chemical intermediates. This process is favored due to the low cost and stability of the raw materials involved. Recent advancements have focused on developing efficient and green methods utilizing various catalysts to facilitate this transformation. The synthesis of phenols through the dehydrogenation of cyclohexanones has garnered attention due to its potential to produce high yields of the desired products, thereby offering a viable pathway for the production of phenols in the chemical industry (Du et al., 2022).

Environmental Impacts and Safety

The environmental impact and safety profile of cyclohexanone derivatives have been subjects of extensive research. Studies have indicated that cyclohexanone and its derivatives possess low to moderate acute and subchronic oral toxicity, highlighting their relatively safe use in industrial applications. However, the potential for environmental contamination requires careful management and regulatory compliance to prevent adverse effects on human health and ecosystems (Paustenbach et al., 2015).

Biotechnological Applications

The application of cyclohexanone derivatives in biotechnological fields, such as in enzymatic reactions for asymmetric synthesis, has been explored. Cyclohexanone monooxygenase, an enzyme from Acinetobacter sp., has been shown to catalyze the Baeyer-Villiger oxidation of cyclohexanones to lactones, a key step in the synthesis of chiral building blocks. This biocatalytic approach offers a sustainable and efficient pathway for producing high-value chemical products, demonstrating the versatility of cyclohexanone derivatives in facilitating green chemistry solutions (Stewart, 1998).

Propiedades

IUPAC Name |

4-[tert-butyl(diphenyl)silyl]oxycyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2Si/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-13,19H,14-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWGWVNDCMJXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465268 |

Source

|

| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |

CAS RN |

130745-59-4 |

Source

|

| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

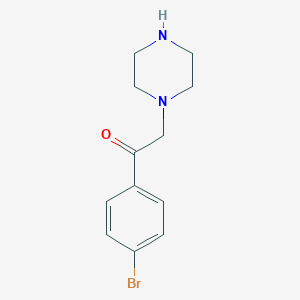

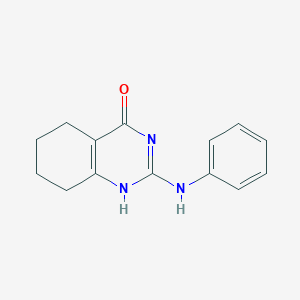

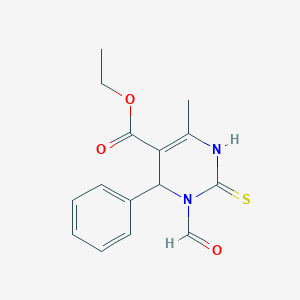

![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)